2-[(Acetyloxy)methoxy]ethyl acetate

Catalog No.
S705025
CAS No.
59278-00-1
M.F
C7H12O5
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Acetyloxy)methoxy]ethyl acetate

CAS Number

59278-00-1

Product Name

2-[(Acetyloxy)methoxy]ethyl acetate

IUPAC Name

2-(acetyloxymethoxy)ethyl acetate

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3

InChI Key

XFEQOLXBMLXKDE-UHFFFAOYSA-N

SMILES

CC(=O)OCCOCOC(=O)C

Synonyms

(2-Acetoxyethoxy)methylacetate; 1,4-Diacetoxy-2-oxabutane; 2-Acetoxyethyl acetoxymethyl ether;

Canonical SMILES

CC(=O)OCCOCOC(=O)C

The exact mass of the compound 2-[(Acetyloxy)methoxy]ethyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(Acetyloxy)methoxy]ethyl acetate (CAS 59278-00-1), commonly referred to as 2-oxa-1,4-butanediol diacetate, is a specialized acyclic side-chain donor primarily utilized in the industrial synthesis of active pharmaceutical ingredients (APIs) such as acyclovir and valacyclovir . Functioning as a highly efficient alkylating agent, this diacetate compound enables the construction of the acyclic nucleoside framework by reacting with purine derivatives like diacetylguanine [1]. In procurement and chemical manufacturing, it is prioritized for its halogen-free profile, excellent processability, and ability to drive regioselective N-9 alkylation under thermodynamically controlled conditions, ensuring high overall yields and purity in downstream API production [2].

Substituting 2-[(Acetyloxy)methoxy]ethyl acetate with generic alpha-halo ethers, such as 2-benzoyloxyethoxymethyl chloride (BEMC) or 2-acetoxyethoxymethyl chloride, significantly degrades process efficiency and safety [1]. Halogenated analogs are highly moisture-sensitive, require the use of trimethylsilylated purines, and often trap the kinetic N-7 isomer during direct alkylation, drastically reducing the yield of the desired N-9 acyclic nucleoside [2]. In contrast, this specific diacetate facilitates a transpurination mechanism under acidic catalysis, allowing thermodynamic equilibration that selectively enriches the N-9 isomer [3]. Furthermore, alternative diacetates like 1,4-diacetoxy-3-acetoxymethyl-2-oxa-butane are structurally specific to ganciclovir and cannot yield the acyclovir core, making exact compound procurement critical for target-specific API synthesis [1].

Regioselective Yield in Acyclovir Synthesis

When synthesizing acyclovir, the choice of side-chain donor dictates the ratio of the desired N-9 isomer to the undesired N-7 isomer. Utilizing 2-[(Acetyloxy)methoxy]ethyl acetate with diacetylguanine under acidic conditions achieves a 70–80% overall yield of pure acyclovir [1]. In head-to-head comparisons, using the halogenated comparator 2-benzoyloxyethoxymethyl chloride (BEMC) yields only ~24% overall acyclovir due to the formation of unacceptable amounts of the N-7 isomer [2].

Evidence DimensionOverall API Yield (Acyclovir)
Target Compound Data70–80% yield (using 2-[(Acetyloxy)methoxy]ethyl acetate)
Comparator Or Baseline~24% yield (using 2-benzoyloxyethoxymethyl chloride)
Quantified DifferenceUp to a 3.3-fold increase in overall yield
ConditionsAlkylation of guanine derivatives followed by deprotection/deacetylation

High N-9 regioselectivity minimizes costly chromatographic separations and maximizes API throughput, directly driving down manufacturing costs.

Precursor Processability and Handling Safety

Industrial scale-up requires reagents that minimize complex handling steps. 2-[(Acetyloxy)methoxy]ethyl acetate is a stable, halogen-free liquid that reacts directly with diacetylguanine without requiring prior silylation of the purine base [1]. Conversely, alpha-halo ethers like 2-acetoxyethoxymethyl chloride require strict anhydrous handling and the pre-silylation of guanine (e.g., using hexamethyldisilazane), adding complex, moisture-sensitive steps to the workflow [2].

Evidence DimensionPre-reaction Processing Requirements
Target Compound DataDirect reaction with diacetylguanine (No silylation required)
Comparator Or BaselineRequires pre-silylation of guanine and strict anhydrous conditions (alpha-halo ethers)
Quantified DifferenceElimination of the highly moisture-sensitive silylation step
ConditionsIndustrial-scale purine alkylation workflow

Eliminating the silylation step and avoiding highly reactive, toxic halogenated ethers streamlines industrial workflows and improves plant safety.

Thermodynamic Control via Transpurination

Maximizing atom economy in nucleoside synthesis requires converting kinetic byproducts into the desired thermodynamic product. 2-[(Acetyloxy)methoxy]ethyl acetate enables a reversible transglycosylation/transpurination mechanism where the initially formed kinetic N-7 isomer isomerizes to the thermodynamically stable N-9 isomer upon heating (e.g., 100-110 °C with p-toluenesulfonic acid)[1]. Direct alkylating agents, such as alkyl halides, often irreversibly trap the N-7 kinetic product, preventing this thermodynamic equilibration and permanently limiting the N-9/N-7 ratio [2].

Evidence DimensionByproduct Isomerization Capability
Target Compound DataReversible transpurination allows N-7 to N-9 conversion (using 2-[(Acetyloxy)methoxy]ethyl acetate)
Comparator Or BaselineIrreversible kinetic trapping of N-7 isomer (using direct alkyl halides)
Quantified DifferenceEnables thermodynamic enrichment of the target N-9 isomer
ConditionsAcid-catalyzed heating (100-110 °C) of the alkylation mixture

The ability to recycle or isomerize the N-7 byproduct into the desired N-9 product ensures maximum atom economy during bulk procurement and synthesis.

Industrial Manufacture of Acyclovir and Valacyclovir

Due to its high N-9 regioselectivity and elimination of the silylation step, 2-[(Acetyloxy)methoxy]ethyl acetate is the premier side-chain donor for the bulk manufacturing of acyclovir and its prodrug valacyclovir. Its use directly bypasses the low-yield kinetic trapping associated with halogenated ethers, enabling a streamlined, high-throughput commercial process [1].

Synthesis of Deuterated Antiviral Standards (Acyclovir-d4)

In analytical chemistry, the production of stable isotope-labeled standards requires highly predictable and clean reaction pathways. The transpurination mechanism facilitated by this diacetate ensures that expensive deuterated precursors are efficiently converted into the N-9 isomer, making it the optimal reagent for synthesizing Acyclovir-d4.

Microwave-Assisted Green Synthesis of Acyclic Nucleosides

For laboratories optimizing green chemistry workflows, 2-[(Acetyloxy)methoxy]ethyl acetate allows for solvent-free and catalyst-free microwave-assisted alkylation. Its stable liquid profile and favorable thermal behavior make it uniquely suited for these environmentally friendly protocols compared to volatile and toxic alpha-halo ethers [2].

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302+H312+H332 (40%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59278-00-1

Wikipedia

2-[(Acetyloxy)methoxy]ethyl acetate

Dates

Last modified: 08-15-2023

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